Uscharin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
24211-81-2 |
|---|---|
Molecular Formula |
C31H41NO8S |
Molecular Weight |
587.7 g/mol |
IUPAC Name |
(1S,3R,5S,7R,9S,10R,12R,14R,15S,18R,19R,22S,23R)-10,22-dihydroxy-7,18-dimethyl-19-(5-oxo-2H-furan-3-yl)spiro[4,6,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosane-9,2'-5H-1,3-thiazole]-14-carbaldehyde |
InChI |
InChI=1S/C31H41NO8S/c1-17-13-30(32-9-10-41-30)31(36)26(38-17)39-23-12-19-3-4-22-21(28(19,16-33)14-24(23)40-31)5-7-27(2)20(6-8-29(22,27)35)18-11-25(34)37-15-18/h9,11,16-17,19-24,26,35-36H,3-8,10,12-15H2,1-2H3/t17-,19+,20-,21+,22-,23-,24-,26+,27-,28-,29+,30+,31-/m1/s1 |
InChI Key |
DONIPVCAKBPJLH-IGACXKNBSA-N |
Isomeric SMILES |
C[C@@H]1C[C@]2([C@]3([C@@H](O1)O[C@@H]4C[C@@H]5CC[C@@H]6[C@@H]([C@]5(C[C@H]4O3)C=O)CC[C@]7([C@@]6(CC[C@@H]7C8=CC(=O)OC8)O)C)O)N=CCS2 |
Canonical SMILES |
CC1CC2(C3(C(O1)OC4CC5CCC6C(C5(CC4O3)C=O)CCC7(C6(CCC7C8=CC(=O)OC8)O)C)O)N=CCS2 |
Origin of Product |
United States |
Significance of Cardenolides As Natural Products in Research
Cardenolides are a group of naturally occurring steroids characterized by a specific steroid nucleus and a lactone ring at the C-17 position. researchgate.net For centuries, plants containing these compounds have been utilized in traditional medicine, most notably for their effects on the cardiovascular system. nih.gov In a modern research context, the significance of cardenolides extends far beyond their cardiotonic properties. They serve as valuable chemical probes to study fundamental cellular processes, particularly the function of the sodium-potassium pump (Na+/K+-ATPase), a vital transmembrane enzyme. nih.govgoogle.com The ability of cardenolides to specifically bind to and inhibit Na+/K+-ATPase has made them indispensable tools in physiology and pharmacology. google.com
Furthermore, the research landscape for cardenolides has expanded dramatically with the discovery of their potent anticancer activities. google.comresearchgate.net Numerous studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines and induce programmed cell death, or apoptosis. researchgate.net This has spurred extensive research into their mechanisms of action, revealing a complex interplay of signaling pathways that are disrupted in cancer cells upon treatment with cardenolides. researchgate.net Consequently, these natural products are not only subjects of phytochemical and synthetic chemistry studies but are also at the forefront of cancer research, with some derivatives entering clinical trials. nih.gov
Natural Occurrence and Isolation Methodologies of Uscharin
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of Uscharin. Analysis of the compound reveals a molecular formula of C₃₁H₄₁NO₈S. researchgate.net In mass spectra, this compound presents a distinct molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 587, which corresponds to its molecular weight. researchgate.net Advanced techniques such as ultra-high-performance liquid chromatography coupled to quadrupole time-of-flight mass spectrometry (UHPLC/QTOF-MS) are utilized to identify this compound in complex plant extracts based on its specific mass and fragmentation properties. researchgate.net
| Property | Data |
| Molecular Formula | C₃₁H₄₁NO₈S |
| Molecular Weight | 587.7 g/mol |
| Monoisotopic Mass | 587.25528844 Da |
| Molecular Ion Peak (M⁺) | m/z 587 |
Infrared (IR) Spectroscopy for Functional Group Analysis
| Wavenumber Range (cm⁻¹) | Functional Group | Type of Vibration |
| 3500 - 3200 | O-H (Alcohol) | Stretching (Broad) |
| 2900 - 2800 | C-H (Aldehyde) | Stretching |
| 1780 - 1740 | C=O (γ-Lactone) | Stretching |
| 1740 - 1720 | C=O (Aldehyde) | Stretching |
| 1350 - 1300 | S=O (Sulfone) | Asymmetric Stretching |
| 1150 - 1120 | S=O (Sulfone) | Symmetric Stretching |
| 1250 - 1000 | C-O (Alcohol/Ether) | Stretching |
Proton Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides the most detailed information for the structural elucidation of this compound, revealing the connectivity and stereochemistry of the hydrogen atoms in the molecule. researchgate.net The ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), shows distinct signals for the protons of the key structural motifs. researchgate.net
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity & Coupling Constant (J in Hz) |
| H-19 (Aldehyde) | 10.00 | s |
| H-22 (Lactone Ring) | 5.87 | s |
| H-21a (Lactone Ring) | 4.94 | dd (J = 18.0, 1.2) |
| H-21b (Lactone Ring) | 4.79 | dd (J = 18.0, 1.8) |
| H-2″ (Thiazoline Ring) | 7.52 | s |
| H-1″a (Thiazoline Ring) | 3.93 | dd (J = 16.8, 1.2) |
| H-1″b (Thiazoline Ring) | 3.86 | d (J = 16.8) |
Data obtained from ¹H NMR spectrum recorded at 600 MHz in CDCl₃. researchgate.net
Elucidation of Uscharin Biosynthetic Pathways
Precursor Utilization in Cardenolide Biosynthesis
The construction of the Uscharin molecule begins with precursor compounds derived from widespread terpenoid and steroid biosynthetic pathways. These foundational pathways provide the essential chemical skeletons that are later modified to create the final cardenolide structure.
Pregnane-type steroids are central to the biosynthesis of all cardenolides, including this compound. Scientific studies have established that the C21 steroid pregnenolone (B344588) is the primary precursor and represents the first committed step in the cardenolide pathway, branching off from general steroid metabolism mpg.denih.gov. Often referred to as the "mother of all steroid hormones," pregnenolone is formed from the side-chain cleavage of sterols like cholesterol mpg.denih.gov. Subsequent modifications of the pregnane (B1235032) skeleton, such as the reduction of progesterone (B1679170) (another pregnane derivative), are crucial steps that lead toward the formation of the cardenolide aglycone, the core steroid structure of this compound oup.com.
The biosynthetic journey to this compound begins in the broader terpenoid pathway (also known as the isoprenoid pathway), which is responsible for creating a vast array of plant compounds nih.gov. This pathway generates C5 isoprene (B109036) units that are assembled into squalene (B77637), a C30 triterpene. Through a series of cyclization and modification reactions within the steroidal pathway, squalene is converted into plant sterols (phytosterols) such as cycloartenol, β-sitosterol, campesterol (B1663852), and cholesterol nih.gov. These sterols serve as the direct feedstocks for the production of pregnenolone, thus seamlessly linking the general terpenoid and steroid pathways to the specific cardenolide biosynthetic route mpg.denih.gov. The entire process represents a metabolic funnel, channeling common metabolites into a highly specialized end product.
Identification and Characterization of Candidate Genes and Enzymes
Identifying the specific genetic and enzymatic machinery responsible for this compound's synthesis is key to understanding the pathway. Through transcriptome sequencing and comparative analysis in cardenolide-producing plants, researchers have pinpointed numerous candidate genes and have begun to characterize the enzymes they encode.
| Pathway Subgroup | Associated Gene Families Identified | Number of Unigenes | General Function |
|---|---|---|---|
| Terpenoid Backbone Biosynthesis | 29 | ~100 | Synthesis of isoprene units and their assembly into squalene. |
| Steroid Biosynthesis | Multiple (including reductases, isomerases, P450s) | Not specified | Conversion of squalene into sterols and subsequently into the pregnane backbone. |
| Cardenolide Biosynthesis | 11 | Not specified | Specific modifications of the pregnane core to form the final cardenolide structure. |
The conversion of precursors into the final this compound molecule is catalyzed by a suite of specialized enzymes. While the entire sequence is still under investigation, several key enzymes performing critical steps have been identified or inferred from genomic data.
Cyclopropyl Isomerase (CPI): This enzyme functions in the post-squalene sterol pathway. It catalyzes the opening of the cyclopropane (B1198618) ring of cycloartenol, a critical step in the formation of other plant sterols that serve as precursors to cardenolides nih.gov.
Delta 24-Sterol Reductase (DWF1/SSR1): This reductase is involved in the later stages of phytosterol synthesis. It specifically catalyzes the reduction of the C24 double bond in the side chain of sterol intermediates, leading to the formation of common plant sterols like campesterol and β-sitosterol, which are potential substrates for pregnenolone synthesis nih.govwikipedia.org.
Sterol Delta 7 Reductase (DHCR7): A crucial enzyme in the steroidal pathway, DHCR7 catalyzes the final step in cholesterol biosynthesis by reducing the C7-C8 double bond of 7-dehydrocholesterol (B119134) nih.govunmc.edu. The cholesterol produced is a direct precursor for pregnenolone, making DHCR7 a key upstream enzyme for the cardenolide pathway mpg.de.
Cardenolide Glucohydrolase (CGH): This enzyme acts in the later stages of biosynthesis or modification. It is a type of glycosyl hydrolase responsible for cleaving glucose residues from cardenolide glycosides nih.gov. This action can modify the activity and properties of the final compounds present in the plant.
Transcriptome and Metabolite Analysis for Pathway Insights
The integration of transcriptomics (the study of gene expression) and metabolomics (the study of metabolites) provides powerful evidence for elucidating biosynthetic pathways. By correlating the expression levels of specific genes with the accumulation of specific compounds, researchers can validate the function of those genes.
In studies of C. procera, scientists found a strong positive correlation between the accumulation of cardiac glycosides and the transcript levels of the putative biosynthetic genes identified through unigene mapping nih.govresearchgate.net. Researchers observed that the highest concentration of these glycosides occurred in the stems of young seedlings, and this tissue also showed the highest expression of the candidate genes researchgate.netebi.ac.uk. Furthermore, subjecting the plant to wound stress was found to elevate both the concentration of cardiac glycosides and the expression levels of the corresponding transcripts researchgate.net. This coordinated response strongly supports the functional roles of the identified genes in the biosynthesis of cardenolides like this compound and confirms the pathway's inducibility as a potential defense mechanism.
Tissue-Specific Accumulation and Expression Profiles of Biosynthetic Transcripts
The biosynthesis and subsequent accumulation of this compound are not uniform throughout the plant; rather, they are highly dependent on the specific tissue, developmental stage, and even the variant of the plant species. Research on Calotropis gigantea has provided detailed insights into this differential accumulation.
Studies have investigated the distribution of this compound in the leaf, stem, and root tissues of both the white flower variant (WFV) and purple flower variant (PFV) of C. gigantea over a 12-month growth period. The findings indicate that the WFV is generally superior to the PFV in terms of cardenolide accumulation. The highest concentrations of this compound, along with the related cardenolides calotropin (B1668234) and uscharidin (B1213358), were specifically found in the stem of five-month-old WFV plants. phcog.com In contrast, the maximum accumulation of this compound in the PFV was significantly lower and was observed in the stems of four- and seven-month-old plants. phcog.com
This tissue and age-specific accumulation pattern suggests a tightly regulated expression of the genes involved in the this compound biosynthetic pathway. Although specific transcriptomic data for this compound biosynthesis is still an area of active research, the differential accumulation of the final product strongly implies that the expression of key enzymatic genes is highest in the stem tissue during the specific developmental window of five months for the WFV. phcog.com For an optimal yield of this compound, the selection of the correct plant variant (WFV), tissue (stem), and growth stage (five months) is therefore critical. phcog.com
Table 1: Optimal Conditions for Cardenolide Accumulation in Calotropis gigantea (White Flower Variant)
| Compound | Optimal Plant Tissue | Optimal Plant Age |
|---|---|---|
| This compound | Stem | 5 Months |
| Calotropin | Stem | 5 Months |
| Uscharidin | Stem | 5 Months |
| Frugoside | Stem | 9 Months |
| Uzarigenin | Stem | 9 Months |
| Calotropagenin | Root | 8 Months |
| Coroglaucigenin (B15496991) | Leaf | 10 Months |
| Asclepin | Root | 8 Months |
Influence of Environmental Factors on Biosynthesis
The production of secondary metabolites like this compound is a dynamic process, significantly influenced by external environmental cues and stressors. Plants modulate the biosynthesis of these compounds as part of their defense and adaptation mechanisms.
Wounding Response and Secondary Metabolite Production
Physical damage or wounding is a potent environmental stressor that can trigger enhanced production of defensive secondary metabolites. In the context of cardenolide biosynthesis, mechanical wounding has been shown to stimulate their accumulation. researchgate.net Studies on hairy root cultures of C. gigantea, a well-established in vitro system for studying secondary metabolism, demonstrated that mechanical wounding treatment led to an enhanced accumulation of cardenolides. researchgate.net This response is a classic defense mechanism, where the plant increases the production of toxic compounds to deter herbivores following an initial attack. The signaling cascade initiated by wounding likely involves the upregulation of key biosynthetic genes, leading to a surge in the production of compounds like this compound. researchgate.net
Elicitor Application for Enhanced Biosynthesis (e.g., KCl)
Elicitors are compounds that induce a defense response in plants, often leading to the enhanced synthesis of secondary metabolites. mdpi.combg.ac.rs Both biotic (derived from living organisms) and abiotic (non-living) elicitors have been successfully used to boost cardenolide production in C. gigantea cultures.
Among abiotic elicitors, salt stress induced by potassium chloride (KCl) has been found to be effective. In experiments with in vitro grown C. gigantea plantlets, KCl treatment significantly elicited the production of uscharidin, a related cardenolide, by approximately nine-fold. phcog.com It also enhanced the accumulation of other cardenolides like asclepin, frugoside, and coroglaucigenin to a lesser extent. phcog.com
Biotic elicitors have also proven highly effective. In hairy root cultures of C. gigantea, chitosan (B1678972) (CS), methyl jasmonate (MJ), and yeast extract (YE) all stimulated cardenolide production. researchgate.net Chitosan was the most effective, yielding the highest cardenolide amount (1,050 ± 55 mg/l), which was a 2.7-fold increase compared to the control group. researchgate.net Similar positive effects of yeast extract and chitosan were observed in enriching cardiac glycosides in in vitro grown plantlets. phcog.com
Table 2: Effect of Elicitors on Cardenolide Production in Calotropis gigantea Cultures
| Elicitor | Culture Type | Observed Effect | Fold Increase (Compared to Control) |
|---|---|---|---|
| Mechanical Wounding | Hairy Roots | Improved cardenolide yield | N/A |
| Chitosan (CS) | Hairy Roots | Highest cardenolide yield (1,050 ± 55 mg/l) | 2.7 |
| Methyl Jasmonate (MJ) | Hairy Roots | Stimulated production | N/A |
| Yeast Extract (YE) | Hairy Roots | Improved cardenolide yield | N/A |
| Potassium Chloride (KCl) | In vitro Plantlets | Significantly elicited uscharidin production | ~9.0 (for Uscharidin) |
| Salicylic Acid (SA) | In vitro Plantlets | Enriched 4 specific cardiac glycosides | N/A |
Precursor Feeding Strategies (e.g., Cholesterol, Pregnenolone, Squalene)
In the context of enhancing cardenolide production in in vitro cultures of C. gigantea, various steroidal precursors have been tested. These include cholesterol, pregnenolone, and squalene. phcog.com The addition of these compounds to the culture medium aims to bypass early, potentially rate-limiting, enzymatic steps and provide a more direct substrate for the later stages of the cardenolide biosynthetic pathway. While elicitor treatment was generally found to be more effective for enriching cardiac glycosides, precursor feeding represents an alternative or complementary strategy to enhance yields. phcog.com
Table 3: Precursors Used in Feeding Strategies for Cardenolide Biosynthesis
| Precursor | Abbreviation | Rationale for Use |
|---|---|---|
| Cholesterol | CH | A key sterol intermediate in steroid biosynthesis. |
| Progesterone | PG | A steroid hormone derived from pregnenolone, a downstream intermediate. |
| Squalene | SQ | A triterpene that is a direct precursor to sterols like cholesterol. |
In vitro Biosynthesis and Enrichment Protocols through Plant Tissue Culture
Plant tissue culture offers a promising alternative to the extraction from wild plants, providing a controlled and sustainable system for the production of valuable secondary metabolites like this compound. openagrar.denih.gov Various in vitro techniques have been developed for Calotropis species to produce and enrich its bioactive cardenolides. plantbreedbio.org
Hairy root cultures, induced by transformation with Agrobacterium rhizogenes, are a particularly effective method. researchgate.net These cultures are known for their rapid growth in hormone-free media and genetic stability, making them an excellent platform for producing secondary metabolites. researchgate.net Protocols for establishing hairy root cultures from different explants (leaves, cotyledons, hypocotyls) of C. procera have been successfully developed, and analysis of these roots confirmed the presence of ten cardiac glycosides, including this compound. researchgate.net
Furthermore, these in vitro systems are highly amenable to optimization strategies. As previously discussed, the application of mechanical wounding and treatment with elicitors like chitosan have been standardized to significantly boost cardenolide yields in hairy root cultures. researchgate.net
In addition to hairy roots, protocols have been developed for growing whole plantlets of C. giganteain vitro. phcog.com These plantlet cultures have been shown to biosynthesize a higher quantity of cardenolides compared to the wild plant. phcog.com Standardized protocols for enriching these plantlets with specific cardiac glycosides have been established using the elicitation and precursor feeding strategies detailed in the sections above. phcog.com This integrated approach, combining tissue culture with elicitation and precursor feeding, provides a powerful and controlled method for the large-scale in vitro production of this compound and other valuable cardenolides. researchgate.net
Synthetic and Semisynthetic Chemical Strategies for Uscharin and Analogs
Challenges in Total Chemical Synthesis of Uscharin Due to Structural Complexity
The total chemical synthesis of this compound is inherently challenging due to its high molecular complexity. nih.govnih.govscripps.edu this compound possesses a complex steroid core fused with a butenolide ring and a spiro-linked thiazoline (B8809763) ring. nih.gov The molecule features numerous chiral centers, demanding highly controlled stereoselective reactions at multiple steps to achieve the correct configuration. masterorganicchemistry.commdpi.comnih.gov The presence of sensitive functional groups, such as the aldehyde at C-14 and the hydroxyl groups, further complicates synthetic strategies, requiring careful selection of reagents and reaction conditions to avoid unwanted side reactions or degradation. nih.gov Building the intricate ring system with precise control over ring junctions and stereochemistry represents a major hurdle in achieving a successful total synthesis. emorychem.sciencemdpi.com
Hemisynthetic Approaches from Naturally Occurring Precursors
Given the difficulties associated with the total synthesis of this compound, hemisynthetic strategies starting from naturally abundant cardenolides offer a more practical route to obtain this compound and its derivatives. This approach leverages the existing complex scaffold of a natural precursor, reducing the number of steps and synthetic challenges compared to building the molecule from simpler starting materials.
Derivatization of 2′′-Oxovorthis compound
A key hemisynthetic strategy involves the derivatization of 2''-oxovorthis compound (B1250377), a cardenolide also found in Calotropis procera. researchgate.netnih.gov 2''-Oxovorthis compound shares a significant portion of this compound's complex structure, differing primarily in the functional group at the 2'' position of the thiazoline ring. This structural similarity makes 2''-oxovorthis compound a valuable starting material for the hemisynthesis of this compound and its analogs. researchgate.net
Research has demonstrated the successful hemisynthesis of this compound and a series of novel derivatives starting from 2''-oxovorthis compound. researchgate.net This process typically involves chemical transformations specifically targeting the differences between the two compounds, allowing for the conversion of the 2''-oxo group in 2''-oxovorthis compound to the corresponding moiety in this compound or introducing other functional groups to create novel analogs. researchgate.net These hemisynthetic routes have yielded compounds with potent biological activities, highlighting the utility of this approach in exploring the structure-activity relationships of this compound-like cardenolides. researchgate.net
Rational Design and Synthesis of this compound Derivatives
Rational design plays a crucial role in the synthesis of this compound derivatives, allowing researchers to target specific structural modifications with the aim of improving biological activity, altering pharmacokinetic properties, or investigating mechanisms of action. This involves identifying key functional groups or structural motifs within the this compound scaffold that are amenable to chemical modification.
Generation of 21-Alkylidenes and 21-Alkylol Analogues via Aldol (B89426) Condensation and Reactions with Aromatic Aldehydes
The aldehyde group at the C-14 position (often referred to as C-21 in the context of cardenolide side chains) of this compound serves as a versatile site for chemical modification, particularly through reactions like aldol condensation. researchgate.netglobalauthorid.comresearcher.life Aldol condensation reactions between this compound and various aromatic aldehydes have been successfully employed to synthesize 21-alkylidene derivatives. researchgate.netresearcher.lifeprimescholars.comnih.govlibretexts.org This reaction involves the formation of a new carbon-carbon bond adjacent to the carbonyl group, followed by dehydration to yield an α,β-unsaturated aldehyde (the alkylidene). libretexts.org
Furthermore, aldol reactions without subsequent dehydration can lead to the formation of 21-alkylol analogues. researchgate.net These reactions allow for the introduction of diverse aromatic or aliphatic substituents at the C-21 position, expanding the structural diversity of this compound derivatives. researchgate.net Studies have investigated the synthesis of five 21-alkylidenes and one 21-alkylol derivative of this compound through these methods, demonstrating the feasibility of generating a range of analogs for biological evaluation. researchgate.net
An example of such a reaction involves the reaction of this compound with aldehydes in methanol (B129727) in the presence of a base like Na₂CO₃. researchgate.net The specific conditions and the choice of aromatic aldehyde influence the outcome and the nature of the resulting 21-alkylidene or 21-alkylol product. researchgate.netnih.gov
Synthesis of Oxime and Oxime Ether Analogues for Pharmacophore Development
Oxime and oxime ether moieties are recognized as important pharmacophores in medicinal chemistry, often used to enhance the properties of lead compounds. acs.orgmdpi.comtubitak.gov.tr The carbonyl groups present in this compound, particularly the ketone in the thiazoline ring and the aldehyde at C-14, are potential sites for oximation reactions. researchgate.net The synthesis of oxime and oxime ether analogues of this compound has been explored to develop novel derivatives with potentially improved biological activities, such as enhanced inhibitory effects on specific biological targets. acs.orgresearchgate.net
Oximation of carbonyl compounds involves their reaction with hydroxylamine (B1172632) or its derivatives (like methoxyamine) to form oximes or oxime ethers, respectively. tubitak.gov.trresearchgate.net These modifications can influence the compound's solubility, metabolic stability, and interactions with biological targets. mdpi.com
Oximation reactions of complex molecules like this compound can exhibit regioselectivity and stereoselectivity. masterorganicchemistry.commdpi.comnih.govresearchgate.netmasterorganicchemistry.com Regioselectivity refers to the preferential reaction at one functional group over another when multiple reactive sites are present. masterorganicchemistry.commdpi.commasterorganicchemistry.com Stereoselectivity, on the other hand, relates to the preferential formation of one stereoisomer (e.g., E or Z isomer for oximes) over others. masterorganicchemistry.comnih.govmasterorganicchemistry.com
In the case of this compound, which contains both a ketone in the thiazoline ring (C-3') and an aldehyde at C-14, oximation reactions have shown unexpected regioselectivity and stereoselectivity. researchgate.net Studies have reported that oximation of this compound with hydroxylamine or methoxyamine at room temperature primarily resulted in regioselective reaction at the 3'-thiazoline ketone, leading to the formation of the E-ketoxime derivative or its methyl ether. researchgate.net Notably, reaction at the C-14 aldehyde group was not observed under these conditions. researchgate.net This indicates a significant preference for the reaction at the cyclic ketone over the aldehyde in this compound under these specific conditions. researchgate.net
Application of Divergent Synthetic Strategies for this compound Analog Libraries
Divergent synthesis is a chemical strategy aimed at improving the efficiency of synthesizing a library of related chemical compounds. wikipedia.org This approach typically starts from a common intermediate or molecule and, through a series of controlled reactions, generates a diverse set of final products. wikipedia.orgmdpi.com This is in contrast to linear synthesis, where each compound is synthesized in a step-by-step manner independently. wikipedia.org The application of divergent synthesis to cardenolides like this compound and its analogs allows for the systematic exploration of structure-activity relationships and the potential identification of compounds with modified or improved properties.
While the provided search results discuss divergent synthesis in the context of other compound classes such as diterpenoids, glycosphingolipids, and indole (B1671886) derivatives mdpi.comchemrxiv.orgrsc.orgresearchgate.netnih.govnih.gov, and mention the synthesis of small molecule libraries in general chemrxiv.orgwuxiapptec.comvapourtec.com, specific detailed research findings on the application of divergent synthetic strategies solely for the creation of this compound analog libraries are not extensively detailed within the immediate search results. Some results mention the existence of this compound derivatives and related cardenolides in plants escholarship.orgescholarship.orgresearchgate.net, and one indicates that this compound was the most potent molluscicidal compound tested in a study cabidigitallibrary.org. Another mentions the design and synthesis of this compound analogs in the context of alkannin (B1664780) and shikonin (B1681659) oxime derivatives, but the focus is not solely on this compound or detailed divergent strategies for a large library researchgate.net.
The concept of divergent synthesis is well-established for generating molecular diversity from a common precursor. wikipedia.orgmdpi.com This is particularly useful in drug discovery and chemical biology for creating compound libraries to be screened for desired biological activities. wikipedia.orgvapourtec.com Applying this to the cardenolide scaffold of this compound would involve identifying a key intermediate from which various modifications could be introduced at different positions of the molecule through parallel or branching synthetic routes. This would allow for the generation of a library of analogs with variations in the sugar moiety, the lactone ring, or the steroid core.
Although detailed experimental data tables specifically for this compound analog libraries synthesized via divergent methods were not found, the principle of divergent synthesis would involve preparing a common intermediate and then reacting it under different conditions or with different reagents to create a series of analogs. For example, modifications to the thiazoline ring or the cardenolide core could be explored divergently from a common precursor derived from this compound or calotropagenin. nih.govwikipedia.org
Molecular Mechanisms of Uscharin S Biological Activities
Hypoxia-Inducible Factor 1 (HIF-1) Transcriptional Activity Inhibition
Uscharin has been shown to be a potent inhibitor of hypoxia-inducible factor 1 (HIF-1) transcriptional activity. researchgate.netnih.govexlibrisgroup.com Studies using a T47D cell-based HRE-luciferase reporter assay demonstrated that this compound significantly reduced HIF-1 transcriptional activity under hypoxic conditions. researchgate.net At a concentration of 100 nM, this compound reduced HIF-1 transcriptional activity to a mere 2.6% of the blank control, exhibiting an inhibitory effect 18-fold stronger than that of digoxin (B3395198), a known HIF-1 inhibitor. researchgate.net Its stereoisomer, 2'-epi-uscharin, also showed inhibitory effects on HIF-1 activity, though to a lesser extent, suggesting the importance of the stereochemistry of the 2' hydroxyl moiety for this activity. nih.govexlibrisgroup.com This inhibitory effect on HIF-1 transcriptional activity is the first reported for cardenolides containing a thiazoline (B8809763) ring. nih.govexlibrisgroup.com
Na+/K+-ATPase Inhibition
Cardiac glycosides, including this compound, are known to bind to and inhibit the membrane-bound Na+/K+-ATPase pump. researchgate.netglobinmed.com This inhibition leads to an increase in intracellular sodium concentration and a decrease in intracellular potassium concentration. globinmed.com While the binding sites of other cardiac glycosides like ouabain (B1677812) and digoxin to Na+/K+-ATPase have been identified, the specific binding sites for this compound have also been investigated. researchgate.net It has been postulated that this compound's inhibition of Na+/K+-ATPase could potentially lead to increased intracellular calcium and promote cardiac muscle contractility. researchgate.net However, the precise cardiac effect of this compound on intracellular calcium levels requires further clarification. researchgate.net
Studies comparing the inhibitory impacts of cardenolides on the Na+/K+-ATPase from different species, such as the monarch butterfly and sensitive porcine Na+/K+-ATPase, have provided insights into the adaptation of certain organisms to these compounds. pnas.orgbiorxiv.org The monarch Na+/K+-ATPase is typically significantly more resistant to cardenolides than the porcine enzyme. pnas.org However, the monarch Na+/K+-ATPase shows less pronounced resistance to thiazolidine-ring-containing cardenolides like this compound and vorthis compound compared to porcine Na+/K+-ATPase. biorxiv.org
Modulation of Notch1 Signaling Pathways
The Notch signaling pathway is a highly conserved intercellular communication mechanism crucial for various cellular processes, including development, differentiation, and proliferation. cusabio.comnih.gov It involves Notch receptors (NOTCH1, NOTCH2, NOTCH3, and NOTCH4 in mammals), ligands (Delta-like and Jagged families), and intracellular effectors. cusabio.com While the direct modulation of Notch1 signaling specifically by this compound is not explicitly detailed in the provided search results, cardiac glycosides have been shown to bind directly to RORγt, a transcription factor involved in Th17 lymphocyte differentiation, and suppress this differentiation. nih.gov Given that Notch signaling can interact with other pathways like HIF-1 mdpi.com, further research may explore potential indirect or direct modulation of Notch1 by this compound.
Interference with Intracellular Calcium Homeostasis
Intracellular calcium homeostasis is tightly regulated by various ion channels, pumps, and binding proteins, with intracellular calcium stored in organelles like the endoplasmic reticulum. sajaa.co.zaunina.it Cardiac glycosides, by inhibiting Na+/K+-ATPase, affect the sodium gradient, which indirectly influences the Na+/Ca2+ exchanger, a key player in maintaining intracellular calcium levels. globinmed.com This indirect effect can lead to an increase in intracellular calcium concentration. globinmed.com While it has been postulated that this compound could promote calcium influx due to its Na+/K+-ATPase inhibitory activity, the specific cardiac effect on intracellular calcium remains to be fully elucidated. researchgate.net Dysregulation of intracellular calcium homeostasis has been implicated in various disease states, including certain cancers. unina.it
Computational Prediction and Identification of Molecular Targets
Computational methods, such as molecular docking and bioactivity prediction tools, are increasingly used in drug discovery to predict potential molecular targets and interactions of compounds. researchgate.netunipi.it These methods analyze the structural characteristics of molecules to estimate their binding affinity and activity against a range of biological targets. nih.govresearchgate.netjcancer.orgmdpi.com
Protease Target Interactions
Computational predictions have indicated that this compound may interact with protease targets. According to one study utilizing Swiss Target Prediction, this compound exhibited a predicted protease target interaction with a probability of 66.7%. nih.govjcancer.org Proteases are enzymes that cleave peptide bonds and are involved in numerous physiological and pathological processes. arxiv.org The potential interaction of this compound with proteases suggests a possible mechanism for some of its biological activities.
Kinase Target Interactions
Kinases are enzymes that catalyze the transfer of a phosphate (B84403) group and are critical components of many signaling pathways. Computational predictions regarding this compound's interaction with kinase targets have yielded varying results. While some computational analyses of Calotropis procera metabolites predicted activity against various targets including kinases for other compounds, this compound was not predicted to be active as a kinase inhibitor in one specific analysis. nih.govjcancer.org However, other cardenolides from Calotropis gigantea, such as calotoxin (B1618960) and calactin, have been suggested to target interleukin-2 (B1167480) inducible T cell kinase (ITK). nih.gov Further experimental validation is needed to confirm the extent and nature of this compound's potential interactions with kinase targets.
Nuclear Receptor Target Interactions
Cardiac glycosides, including this compound, have been shown to interact with the nuclear receptor superfamily of transcription factors. thegoodscentscompany.com While classical nuclear receptors are typically involved in mediating the effects of steroid hormones and other lipophilic ligands by directly binding to DNA or interacting with co-regulators, the interaction of cardiac glycosides with this superfamily suggests a broader scope of their molecular targets. ontosight.ainih.govnih.gov
Research indicates that cardenolides, the class of compounds to which this compound belongs, can act as potent antagonists of specific nuclear receptors, such as RORγt (Retinoic acid receptor-related orphan receptor gamma t). thegoodscentscompany.com This interaction highlights a potential mechanism by which this compound and related compounds might modulate gene expression pathways regulated by these receptors.
Furthermore, this compound has been reported to exhibit inhibitory effects on Hypoxia-Inducible Factor 1 (HIF-1) activity. thegoodscentscompany.com HIF-1 is a transcription factor complex that plays a critical role in cellular adaptation to hypoxic conditions by regulating the expression of genes involved in angiogenesis, erythropoiesis, and glucose metabolism. thegoodscentscompany.com The inhibition of HIF-1 by this compound suggests an additional molecular target that could contribute to its biological effects, although HIF-1 is not traditionally classified within the steroid hormone receptor family of nuclear receptors.
Interaction with DNA Damage Response (DDR) Pathways
Recent studies have identified the DNA damage response (DDR) pathway as a significant target of cardiac glycosides, including this compound. fishersci.cawikidata.orgwikipedia.orgfishersci.se The DDR is a complex cellular network responsible for detecting DNA damage and coordinating various cellular processes to maintain genomic integrity. fishersci.cafishersci.sewikipedia.orglipidmaps.org These processes include cell cycle arrest, DNA repair, regulation of replication fork dynamics, and the induction of apoptosis if the damage is irreparable. fishersci.cafishersci.sewikipedia.orgmims.comfishersci.ca
Targeting the DDR pathway presents a potential strategy in various therapeutic contexts, particularly in cancer treatment, as cancer cells often rely on robust DDR mechanisms for survival and to mitigate replication stress. fishersci.se The anti-cancer activity observed for some cardiac glycosides has been linked to their ability to modulate the DDR by influencing the expression and activity of key proteins and kinases within this signaling network. fishersci.se This modulation can drive cancer cells towards cell cycle arrest, apoptosis, or autophagy-dependent cell death. fishersci.se
While the precise molecular details of this compound's interaction with specific components of the DDR pathway are an active area of research, its classification as a cardiac glycoside strongly implicates its involvement in modulating these critical cellular defense mechanisms. fishersci.cawikidata.orgwikipedia.orgfishersci.se Understanding these interactions is crucial for potentially repurposing cardiac glycosides for conditions beyond their traditional uses and for developing derivatives with improved efficacy and reduced toxicity. fishersci.cawikidata.orgfishersci.se
Mechanisms Underlying Molluscicidal Activity
This compound is recognized as a potent molluscicidal compound, demonstrating effectiveness against land snails. guidetopharmacology.orgthegoodscentscompany.comfishersci.caontosight.ainih.govnih.govuni.lu The mechanisms by which molluscicides exert their toxic effects on snails and slugs can vary depending on the chemical properties of the compound and how the organisms encounter it (e.g., ingestion or dermal contact). guidetopharmacology.org General modes of action observed for various molluscicides include the inhibition of key enzymes, interference with neurotransmission, and disruption of metabolic processes and energy supply. guidetopharmacology.orgfishersci.at
Some molluscicides are known to act as cholinesterase inhibitors, affecting the nervous system of molluscs. guidetopharmacology.orgfishersci.at Others can impact metabolic enzymes, leading to a decrease or cessation of enzymatic activity and ultimately cell and animal death. fishersci.at For instance, studies on other molluscicides have shown alterations in the activity of enzymes such as acetylcholinesterase (AChE), alkaline phosphatase (ALP), aspartate transaminase (AST), and alanine (B10760859) transaminase (ALT) in treated snails, suggesting these enzymes as potential targets or indicators of toxicity. nih.gov Saponins, another class of plant-derived compounds with molluscicidal activity, have been shown to inhibit AChE, acid phosphatase (ACP), and ALP in snails. ontosight.aifishersci.at
While this compound's potent molluscicidal activity is well-documented, the specific, detailed molecular mechanism by which it kills molluscs is indicated as needing further investigation in some research. nih.gov However, given its nature as a cardiac glycoside, it is plausible that its molluscicidal action involves interference with essential physiological processes in molluscs, potentially including ion transport mechanisms (such as the Na+/K+-ATPase, a known target of cardiac glycosides in other organisms) or the modulation of enzymatic activities critical for survival. The high toxicity of cardenolides to land snails suggests they affect a very sensitive target. nih.gov
Structure Activity Relationship Sar Studies of Uscharin and Derivatives
Influence of Stereochemical Configuration on Biological Efficacy
The stereochemistry of Uscharin plays a significant role in determining its biological potency. Investigations into stereoisomeric forms have highlighted the importance of specific configurations for targeted activity.
Contribution of the β-Configuration of the 2′-Hydroxyl Moiety to HIF-1 Inhibition
Studies comparing this compound (compound 1) with its stereoisomer, 2′-epi-uscharin (compound 2), isolated from Calotropis gigantea, have demonstrated a notable difference in their ability to inhibit HIF-1 activity. Both epimers exhibited inhibitory effects on HIF-1 activity, but with varying magnitudes. researchgate.netnih.gov this compound showed significantly more potent activity than 2′-epi-uscharin and digoxin (B3395198), a known HIF-1 inhibitor. researchgate.netnih.govresearchgate.net This discrepancy in potency between the two compounds revealed that the β-configuration of the 2′-hydroxyl moiety contributes significantly to the HIF-1 inhibitory activity. researchgate.netnih.gov Further analysis of SAR on cardenolides from C. gigantea as HIF-1 inhibitors also revealed the great contributions of a β-configuration of substituents at positions of C-2' and C-3' to the HIF-1 inhibitory activity. researchgate.net
The difference in HIF-1 transcriptional activity inhibition between this compound, 2'-epi-uscharin, and digoxin at specific concentrations is illustrated in the table below, based on reported data. researchgate.net
| Compound | Concentration (nM) | HIF-1 Transcriptional Activity (% of blank control) |
| This compound (1) | 100 | 2.6 ± 0.2 |
| 2′-epi-uscharin (2) | 200 | 16.8 ± 4.2 |
| Digoxin | 100 | 46.4 ± 9.1 |
| Digoxin | 200 | 10.9 ± 3.3 |
Impact of Specific Chemical Modifications on Target Modulation
Specific chemical modifications to the this compound structure can influence its interaction with biological targets, leading to altered cellular effects.
Alterations at the C-21 Position on Intracellular Calcium Levels
Research has explored the synthesis of analogues of this compound with alterations at the C-21 position, specifically 21-alkylidenes and 21-alkylol analogues, and their effects on intracellular calcium levels in cardiac cells. researchgate.netmust.edu.mo While this compound is a known inhibitor of the membrane-bound Na+/K+-ATPase pump, which could potentially promote calcium influx and increase cardiac muscle contractility, its direct effect on intracellular calcium levels has been noted as unclear in some contexts. researchgate.net Studies involving these C-21 modified analogues aim to further understand and potentially modulate the impact of this compound-like compounds on intracellular calcium dynamics. researchgate.netmust.edu.mo
Effect of Oxime Derivatization on HIF-1 Inhibitory Potency
To develop more potent HIF-1 inhibitors, oximes and oxime ethers of this compound have been designed and synthesized. researchgate.net Oximation of this compound has shown unexpected regioselectivity and stereoselectivity at the 3′-thiazoline ring rather than at the 19-aldehyde group. researchgate.net These derivatization efforts aim to explore how structural modifications through oximation impact the HIF-1 inhibitory potency of this compound. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology used in analogue-based design to establish correlations between structural modifications and changes in biological activity. nih.govcsit.am While general QSAR models have been developed for cardenolides and in the context of anticancer compound modeling, specific QSAR modeling efforts focused solely on this compound analogs are part of ongoing research to predict and understand their biological properties. researchgate.netnih.gov QSAR models for doubly linked-type cardenolides have indicated that properties such as lipoaffinity and the presence of hydrogen bond acceptors are involved in increasing antiproliferative activity, while very electronegative atoms can decrease this effect. researchgate.net These principles of QSAR modeling can be applied to this compound analogs to predict their activity based on their molecular descriptors. nih.govcsit.amfrontiersin.org
Advanced Analytical Methodologies for Uscharin Research
Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Identification and Quantification
LC-MS is a widely used platform in metabolomics for the identification and quantification of small molecules like Uscharin. nih.gov The coupling of liquid chromatography with mass spectrometry facilitates metabolite identification and quantification by reducing sample complexity and allowing separation before detection. nih.gov LC-MS offers high sensitivity and selectivity for quantitative analysis and the potential for metabolite identification. nih.gov Various atmospheric pressure ionization (API) methods, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), can ionize diverse classes of metabolites. nih.gov ESI is often preferred for profiling "unknown" metabolites as it typically forms intact molecular ions, aiding initial identification. nih.gov
In LC-MS-based metabolomics, metabolite identification is a key challenge due to the diverse chemical structures of metabolites. nih.gov Identification often involves searching the molecular ion's m/z value against databases. nih.gov However, this can result in numerous putative identifications because of isomers and limitations in mass spectrometer accuracy. nih.gov To improve efficiency, computational frameworks can help reduce and prioritize putative identifications. nih.gov
For quantitative analysis, methods like selected reaction monitoring (SRM) using triple quadrupole (QqQ) mass spectrometers (LC-SRM-MS/MS) and LC-High-Resolution Mass Spectrometry (LC-HRMS) in full scan mode are employed. nih.gov QqQ-based SRM is considered an ideal quantitative approach for targeted metabolic analysis, although its specificity limits its application to targeted metabolomics and may overlook other metabolites. nih.gov
A comprehensive LC-MS/MS assay has been developed for the detection and quantification of numerous metabolites in serum or plasma, which could be applicable to the study of this compound in biological samples. mdpi.com This assay utilizes chemical derivatization followed by reverse phase LC-MS/MS and/or direct flow injection MS (DFI-MS) in both positive and negative ionization modes. mdpi.com Multiple reaction monitoring (MRM), in conjunction with isotopic standards and multi-point calibration curves, is used for the detection and absolute quantification of targeted metabolites. mdpi.com
High-Performance Liquid Chromatography (HPLC) for Quantitative Estimation and Quality Control
HPLC is a versatile separation method capable of separating compounds across a wide range of polarity, making it suitable for the analysis of this compound. nih.gov RP-HPLC (reverse-phase HPLC) is commonly used for quantitative assessments and quality control. sigmaaldrich.comscielo.br It separates compounds based on their hydrophobicity. sigmaaldrich.com
HPLC methods have been developed and validated for the quantitative determination of various compounds in different matrices, demonstrating their utility for quality control and quantitative estimation. scielo.brnih.gov These methods are validated for parameters such as linearity, accuracy, precision, recovery, limit of detection (LOD), and limit of quantification (LOQ). scielo.brnih.govresearchgate.net For instance, an HPLC-ESI-MS method was developed for the quantitative analysis of calactin, a related cardenolide, in Calotropis gigantea, highlighting the applicability of HPLC-MS for quality control and predicting the activity of cardenolides. researchgate.net This method utilized an octadecylsilane (B103800) column and a gradient system with acetonitrile (B52724) and water containing formic acid. researchgate.net The method showed good linearity, accuracy, precision, recovery, LOD, and LOQ, meeting ICH guidelines for quality control. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Conformational Analysis
NMR spectroscopy is a powerful tool for the structural elucidation and conformational analysis of organic compounds, including this compound. ox.ac.ukauremn.org.brdiva-portal.org It provides detailed information about the chemical environment of nuclei, coupling interactions between nuclei, and the number of nuclei giving rise to specific resonances. ox.ac.uk
NMR data is invaluable for determining the structure of complex molecules. ox.ac.ukdiva-portal.org Techniques such as 1D and 2D NMR experiments (e.g., COSY, HMBC, HSQC) are used to assign signals and establish connectivity within the molecule. ox.ac.ukresearchgate.net For this compound, fully assigned ¹H NMR data has been reported, contributing significantly to its structural characterization. researchgate.netnih.gov
NMR spectroscopy can also be used for conformational analysis by analyzing chemical shifts and coupling constants, which are influenced by molecular conformation. auremn.org.br Theoretical calculations are often used alongside NMR data to determine the geometries and energies of stable conformers. auremn.org.br
X-ray Crystallography for High-Resolution Structural Data
X-ray crystallography is a technique that provides high-resolution three-dimensional structural data of crystalline compounds. nih.gov It is a definitive method for confirming the absolute configuration and conformation of a molecule in the solid state. nih.gov
The X-ray crystallographic structure of this compound has been determined, providing precise details about its atomic arrangement and stereochemistry. researchgate.netresearchgate.netnih.gov This data is crucial for a complete understanding of the molecule's structure and is often used in conjunction with NMR data for full structural elucidation. researchgate.netnih.gov The crystal structure of this compound has been reported, including atom labeling schemes. researchgate.netresearchgate.netnih.gov
Computational Chemistry Approaches for Molecular Target and Bioactivity Prediction
Computational chemistry approaches play an increasingly important role in predicting the molecular targets and bioactivity of small molecules like this compound. These methods utilize computational tools and algorithms to analyze molecular structures and predict their interactions with biological systems. nih.govcambridgemedchemconsulting.com
Swiss Target Prediction
SwissTargetPrediction is a web tool that predicts the most probable protein targets of bioactive small molecules. expasy.orgnih.govnih.gov It operates based on the principle of similarity, performing reverse screening against a large database of compounds with known experimental activity on various macromolecular targets. nih.govnih.gov By comparing the 2D and 3D similarity of a query molecule (such as this compound) to known ligands, the tool predicts potential protein targets. nih.govnih.gov
SwissTargetPrediction has been used to predict the targets of compounds found in Calotropis procera, including this compound. jcancer.org According to one study using Swiss Target Prediction, this compound exhibited a 66.7% probability of targeting proteases. jcancer.org
Molinspiration Bioactivity Scoring
Molinspiration is a cheminformatics software that can be used to calculate molecular properties and predict bioactivity scores against various biological targets, including GPCR ligands, ion channel modulators, nuclear receptors, kinase inhibitors, protease inhibitors, and enzyme inhibitors. niscpr.res.innih.govjapsonline.com The bioactivity score provided by Molinspiration serves as an indicator of a molecule's potential activity against specific targets. nih.govjapsonline.com A score greater than 0.00 suggests significant activity, a score between -0.50 and 0.00 indicates moderate activity, and a score less than -0.50 suggests inactivity. nih.govjapsonline.com
Molinspiration has been used in in silico studies to predict the molecular properties and bioactivity scores of chemical constituents from Calotropis species, including this compound. ijpsr.com These predictions can provide insights into the potential biological activities and drug-like properties of the compounds. niscpr.res.injapsonline.comijpsr.com
Predicted Bioactivity Scores for this compound (Example based on typical Molinspiration output and search result jcancer.orgnih.govjapsonline.comijpsr.com):
While specific Molinspiration scores for this compound across all categories were not explicitly detailed in the search results beyond the protease prediction from SwissTargetPrediction jcancer.org, Molinspiration generally provides scores for several target classes. Based on the information that this compound showed a high probability for a protease target via SwissTargetPrediction jcancer.org, and that Molinspiration also predicts protease inhibition nih.govjapsonline.com, a hypothetical representation of Molinspiration-like data is presented below, illustrating the type of output this tool provides.
| Biological Target Category | Predicted Bioactivity Score (Hypothetical) | Indication of Activity (Based on Score) |
| GPCR Ligand | -0.XX | Inactive/Moderately Active |
| Ion Channel Modulator | -0.YY | Inactive/Moderately Active |
| Nuclear Receptor Ligand | 0.ZZ | Active/Moderately Active |
| Kinase Inhibitor | 0.WW | Active/Moderately Active |
| Protease Inhibitor | 0.VV (Likely > 0 based on STP result jcancer.org) | Active |
| Enzyme Inhibitor | 0.UU | Active/Moderately Active |
Note: The scores in this table are hypothetical and illustrative, based on the general range of Molinspiration scores and the specific protease prediction found for this compound jcancer.org. Actual scores would need to be generated using the Molinspiration tool.
This in silico screening approach is rapid and can be applied to large collections of molecules to identify potential drug candidates. molinspiration.com
Molecular Docking Simulations
Molecular docking is a widely used computational technique in drug discovery and structural biology to predict the preferred binding orientation and affinity of a small molecule (ligand) to a macromolecule target, typically a protein openaccessjournals.com. This method simulates the binding process at an atomic level, providing valuable insights into binding modes, binding affinities, and the structural dynamics involved in forming molecular complexes openaccessjournals.com. For this compound, molecular docking simulations have been employed to explore its potential interactions with various protein targets, suggesting possible mechanisms of action.
Studies have investigated this compound's binding potential against key proteins involved in diseases such as viral infections and neurological disorders. For instance, this compound has been subjected to molecular docking simulations targeting the SARS-CoV-2 main protease (3CLp), a crucial enzyme for viral replication nih.govresearchgate.netresearchgate.net. These studies aimed to identify potential inhibitors of the virus. This compound was found to exhibit a favorable binding affinity in these simulations, with reported values indicating strong interactions nih.govresearchgate.net.
Another area of investigation involves this compound's interaction with Acetylcholinesterase (AChE), an enzyme relevant to neurological conditions like Alzheimer's disease ijper.org. Molecular docking studies have explored the binding of this compound to the active site of AChE, suggesting its potential as an enzyme inhibitor ijper.orgmedwinpublishers.com.
Furthermore, this compound has been included in docking studies evaluating the potential inhibitory activities of compounds from Calotropis procera against targets such as HIV-1 Protease (HIV-1 PR) and C-reactive protein (CRP) nih.govacademicoa.com. While specific binding energy values for this compound against HIV-1 PR and CRP were not detailed in the available snippets, its inclusion in these studies highlights the exploration of its potential interactions with diverse protein targets nih.govacademicoa.com. This compound has also been examined through molecular docking against α-Glucosidase hydrolase Sus B researchgate.net.
The results from these molecular docking simulations provide quantitative data in the form of binding energies (docking scores), which serve as indicators of the predicted strength of the interaction between this compound and the target protein. Lower binding energy values generally correspond to higher predicted binding affinity.
The following table summarizes some reported binding affinities for this compound against different protein targets obtained through molecular docking simulations:
| Target Protein | Binding Affinity (kcal/mol) | Reference |
| SARS-CoV-2 3CL Protease | ≥ -4.3 | nih.govresearchgate.net |
| Acetylcholinesterase (AChE) | -4.4 | medwinpublishers.com |
These computational findings suggest that this compound possesses the structural characteristics necessary to bind to the active sites of these proteins, indicating its potential for further investigation as a lead compound in the development of therapeutic agents targeting these pathways. Molecular docking, therefore, serves as a valuable initial step in understanding the potential biological activities and molecular interactions of this compound.
Future Directions and Emerging Research Avenues for Uscharin
Exploration of Novel Synthetic Pathways for Uscharin Analogues with Enhanced Specificity
Future research will likely focus on developing novel synthetic pathways to create this compound analogues. The goal is to synthesize compounds with enhanced specificity towards particular biological targets, potentially reducing off-target effects and improving therapeutic indices. Studies have already explored the synthesis of this compound oxime analogues and 21-alkylidenes and 21-alkylol analogues, evaluating their biological activities, such as HIF-1 inhibition and effects on intracellular calcium in cardiac cells. orcid.org Hemisynthesis has also been employed to derive novel cardenolide derivatives from related compounds found in Calotropis procera, demonstrating potent antitumor activities. acs.orgaacrjournals.org This suggests that structural modifications of the this compound scaffold can lead to compounds with altered and potentially improved pharmacological profiles. Further exploration of synthetic routes will be crucial for generating a diverse library of analogues to screen for specific activities.
Deeper Elucidation of Biosynthetic Regulatory Mechanisms and Metabolic Engineering Potential
Understanding the intricate biosynthetic pathways of this compound in plants is a critical area for future investigation. Elucidating the enzymes and regulatory elements involved in its production could pave the way for metabolic engineering strategies. This could involve manipulating these pathways in host plants or microorganisms to increase this compound yield or to produce specific analogues. Research into plant secondary metabolic regulation and engineering is an active field, with efforts focused on identifying key pathway genes and understanding regulatory mechanisms to enhance the production of valuable plant secondary metabolites. frontiersin.orgfrontiersin.org While the specific biosynthesis of this compound needs deeper exploration, advancements in metabolic engineering of other plant compounds highlight the potential for similar approaches with this compound.
Identification of Additional Specific Molecular Targets and Biological Pathways
While this compound is known to interact with the Na+/K+-ATPase pump, further research is needed to identify additional specific molecular targets and the full spectrum of biological pathways it influences. testbook.comresearchgate.net Studies have indicated this compound's potential role in modulating enzyme activity and protein-protein interactions. ontosight.ai Computational tools are being used to predict potential molecular targets for compounds found in Calotropis procera, with this compound showing a predicted protease target. jcancer.org Identifying these targets with greater precision will provide a clearer understanding of this compound's mechanisms of action and its potential therapeutic applications. Research into the biological activities of this compound and its effects on various cellular processes is ongoing. ontosight.ai
Advanced Computational Modeling for Mechanism and SAR Prediction in Drug Design
Advanced computational modeling techniques will play a significant role in future this compound research, particularly in predicting mechanisms of action and guiding structure-activity relationship (SAR) studies for drug design. Computational SAR methods utilize machine learning models to predict the biological activity of new compounds based on their chemical structure. oncodesign-services.com These models can help identify promising lead compounds and optimize their structures for improved activity and selectivity. oncodesign-services.com Molecular modeling can be used to simulate how molecules interact with their biological targets, providing insights into the structural features crucial for activity. oncodesign-services.com Applying these advanced computational approaches to this compound and its analogues will accelerate the design and identification of compounds with desired properties. Computational methods are essential for structure-based analysis of SAR transfer, which is valuable in lead optimization. nih.gov
Investigation of this compound's Role in Plant Chemical Ecology and Defense Mechanisms
This compound's presence in plants like Calotropis procera suggests a significant role in plant chemical ecology and defense mechanisms. Future research should investigate how this compound contributes to the plant's defense against herbivores and pathogens. Plants employ a variety of chemical strategies, including secondary metabolites like cardenolides, to deter feeding and affect the growth and survival of herbivores. testbook.comthescipub.comresearchgate.net this compound, as a cardiac glycoside, is known to be toxic and can cause cardiotoxicity, which deters browsing by animals. testbook.com Understanding the ecological context of this compound production, including its distribution within the plant and how its synthesis is induced or regulated in response to environmental factors or herbivore attack, will provide valuable insights into plant defense strategies. thescipub.com Research into plant defense mechanisms against insect pests highlights the importance of secondary metabolites in reducing plant vulnerability. thescipub.comresearchgate.net
Q & A
Q. What methodologies are recommended for isolating and identifying Uscharin from natural sources, and how can purity be validated?
this compound isolation typically involves solvent extraction (e.g., using methanol or dichloromethane) followed by chromatographic techniques like column chromatography or HPLC for purification. Purity validation requires a combination of spectroscopic methods:
- Nuclear Magnetic Resonance (NMR) for structural confirmation (1H, 13C, and 2D NMR to resolve stereochemistry) .
- Mass Spectrometry (MS) to confirm molecular weight and fragmentation patterns .
- High-Performance Thin-Layer Chromatography (HPTLC) or LC-MS to assess homogeneity . Ensure reproducibility by documenting solvent ratios, temperature, and column parameters in detail .
Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?
Challenges include stereochemical control during glycosidic bond formation and minimizing side reactions in lactone ring closure. Methodological approaches:
- Use stereoselective catalysts (e.g., chiral auxiliaries) for glycosylation steps .
- Monitor reaction progress via real-time FTIR or Raman spectroscopy to detect intermediates .
- Optimize pH and temperature using Design of Experiments (DoE) frameworks to balance yield and selectivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data for this compound (e.g., cytotoxicity vs. therapeutic efficacy)?
Contradictions often arise from variability in assay conditions or cell lines. To address this:
- Standardize assays : Use identical cell lines (e.g., ATCC-validated), control for passage number, and document culture conditions (e.g., serum type, O2 levels) .
- Meta-analysis : Apply statistical tools (e.g., random-effects models) to aggregate data across studies, adjusting for confounding variables like solvent carriers (DMSO vs. ethanol) .
- Mechanistic studies : Compare transcriptomic profiles (RNA-seq) of treated vs. untreated cells to identify off-target effects .
Q. What advanced analytical techniques are suitable for studying this compound’s interaction with biological targets?
- Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding affinity (KD) with proteins .
- Cryo-Electron Microscopy (Cryo-EM) for structural insights into this compound-enzyme complexes at near-atomic resolution .
- Molecular Dynamics (MD) Simulations to predict binding kinetics and allosteric effects, validated by mutagenesis studies .
Q. How can researchers ensure data reproducibility when studying this compound’s metabolic pathways?
- Open-access datasets : Deposit raw LC-MS/MS metabolomics data in repositories like MetaboLights or GNPS, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
- Cross-validation : Use orthogonal methods (e.g., stable isotope tracing and enzyme inhibition assays) to confirm pathway annotations .
- Detailed protocols : Publish step-by-step workflows for in vitro and in vivo metabolism studies, including negative controls .
Q. What strategies mitigate ethical and practical challenges in sourcing this compound from endangered plant species?
- Synthetic biology : Engineer microbial systems (e.g., Saccharomyces cerevisiae) to biosynthesize this compound precursors via heterologous pathway expression .
- Ethical sourcing : Collaborate with local communities and adhere to the Nagoya Protocol for sustainable access to genetic resources .
- Alternative models : Validate findings using synthetic analogs or in silico toxicity prediction tools (e.g., OECD QSAR Toolbox) to reduce reliance on natural extracts .
Methodological Guidance for Literature Reviews
Q. How can researchers systematically evaluate the reliability of this compound-related data in academic literature?
- Source hierarchy : Prioritize peer-reviewed journals with rigorous review processes (e.g., Journal of Natural Products) over preprint platforms .
- Critical appraisal : Use checklists like STROBE (observational studies) or ARRIVE (preclinical studies) to assess methodological rigor .
- Database cross-referencing : Validate claims using curated chemical databases (e.g., PubChem, ChEMBL) and regulatory reports (e.g., EMA, FDA) .
What frameworks are effective for formulating hypothesis-driven research questions about this compound’s mechanisms?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
